BenchChemオンラインストアへようこそ!

3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine

Metabolic Stability Drug Metabolism PDE4 Inhibitors

3-Cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine (CAS 2175978-41-1) is a heterocyclic small molecule featuring a fused cyclopentane-pyridazine core with a 3-cyclobutoxy substituent. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol , it belongs to the broader cyclopenta[c]pyridazine family—a scaffold recognized for its utility in medicinal chemistry due to its rigid bicyclic architecture and the hydrogen-bonding capacity of the pyridazine ring.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 2175978-41-1
Cat. No. B3013108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine
CAS2175978-41-1
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESC1CC(C1)OC2=NN=C3CCCC3=C2
InChIInChI=1S/C11H14N2O/c1-3-8-7-11(13-12-10(8)6-1)14-9-4-2-5-9/h7,9H,1-6H2
InChIKeyRXPGCSUKZOXYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine – Structural Baseline and Core Scaffold Identity


3-Cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine (CAS 2175978-41-1) is a heterocyclic small molecule featuring a fused cyclopentane-pyridazine core with a 3-cyclobutoxy substituent . With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol , it belongs to the broader cyclopenta[c]pyridazine family—a scaffold recognized for its utility in medicinal chemistry due to its rigid bicyclic architecture and the hydrogen-bonding capacity of the pyridazine ring [1]. The cyclobutoxy group introduces a sterically constrained, cyclic ether motif that differentiates it from linear alkoxy or more bulky cycloalkoxy analogs, potentially impacting molecular recognition, physicochemical properties, and metabolic stability [2].

Why 3-Cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine Cannot Be Simply Swapped for Generic Pyridazine Analogs


Generic substitution within the cyclopenta[c]pyridazine class is unreliable because even subtle changes at the 3-position—such as replacing the cyclobutoxy group with a chloro, bromo, linear butynyloxy, or phenyl substituent—can drastically alter the compound's conformational profile, metabolic vulnerability, and physicochemical properties [1][2]. The cyclobutoxy motif imposes a unique steric constraint and electronic environment that is fundamentally different from a flexible propoxy linker [3] or a halogen atom lacking hydrogen-bond acceptor capacity [1]. These structural differences directly translate into divergent molecular recognition, ADME, and reactivity profiles, making the specific 3-cyclobutoxy substitution pattern a critical and non-interchangeable parameter for reproducible research outcomes.

3-Cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine – Quantitative Evidence of Differentiation from Analogs


Metabolic Stability Advantage of Cyclobutyloxy over Cyclopentyloxy and Methoxy Substituents

In a detailed metabolic stability optimization study of phosphodiesterase-4 (PDE4) inhibitors bearing a substituted catechol, replacement of the methoxy and cyclopentyloxy substituents with a cyclobutyloxy group resulted in significantly reduced formation of reactive metabolites capable of covalent binding to microsomal protein [1]. This demonstrates that the cyclobutyloxy motif offers a tangible advantage in mitigating metabolic liability compared to both smaller (methoxy) and larger (cyclopentyloxy) cycloalkoxy groups. In the context of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, this translates to a potentially lower risk of metabolic activation relative to analogs bearing a 3-methoxy, 3-cyclopentyloxy, or 3-propoxy substituent [1][2].

Metabolic Stability Drug Metabolism PDE4 Inhibitors Cycloalkoxy SAR

Conformational Restriction: Cyclobutoxy versus Linear Propoxy Linker Rigidity

In a study focused on histamine H3 receptor (H3R) ligands, the 3-cyclobutoxy group was introduced as a novel, versatile conformational constraint replacing the classical 3-propoxy linker [1]. The cyclobutoxy moiety restricts the degrees of rotational freedom compared to the linear propoxy chain, thereby pre-organizing the molecule into a more defined conformational space. This pre-organization can enhance binding affinity and selectivity for targets that require a specific spatial arrangement of pharmacophoric elements. For 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, the same principle applies: the cyclobutoxy group provides greater rigidity than a 3-propoxy analog, potentially improving target engagement in structure-based design campaigns.

Conformational Analysis GPCR Ligands Histamine H3 Receptor Linker Design

Hydrogen Bond Acceptor Capacity: Cyclobutoxy Ether versus Halogen Substituents at the 3-Position

The 3-cyclobutoxy group introduces an ether oxygen that can serve as a hydrogen bond acceptor (HBA), a feature absent in the corresponding 3-chloro (CAS 872292-64-3) and 3-bromo (CAS 2751616-13-2) analogs . In contrast, the 3-(but-2-yn-1-yloxy) analog (CAS 2200965-69-9) contains an ether oxygen but coupled with a terminal alkyne, which introduces additional reactivity (e.g., copper-catalyzed azide-alkyne cycloaddition compatibility) that may be undesirable in certain assay systems . The cyclobutoxy group thus provides a balanced HBA pharmacophoric feature without the confounding chemical reactivity of alkynyl or halogen substituents.

Hydrogen Bonding Physicochemical Properties Scaffold Design Fragment-Based Drug Discovery

Cyclobutyl Ring Strain as a Latent Synthetic Handle for Downstream Diversification

The cyclobutyl ring in the 3-cyclobutoxy substituent possesses inherent ring strain (~26.3 kcal/mol for cyclobutane), which can be exploited in late-stage diversification strategies such as strain-release ring-opening reactions [1]. This feature is absent in the 3-cyclopentyloxy analog (ring strain ~6.5 kcal/mol for cyclopentane) and irrelevant to 3-halogen or 3-linear-alkoxy derivatives. The unique reactivity of the strained cyclobutyl ring offers a synthetic handle for generating libraries of analogs from a common intermediate, a capability not accessible with other 3-substituted cyclopenta[c]pyridazine derivatives.

Ring Strain Synthetic Versatility Late-Stage Functionalization Medicinal Chemistry

Optimal Use Cases for 3-Cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine in Research and Industry


Metabolic Stability-Focused Tool Compound Synthesis

For projects where the cyclopenta[c]pyridazine scaffold is being explored as a kinase inhibitor or GPCR ligand core, the 3-cyclobutoxy variant is the preferred choice over 3-methoxy or 3-cyclopentyloxy analogs due to its documented class-level advantage in reducing reactive metabolite formation [1]. Researchers aiming to generate in vivo pharmacokinetic data should prioritize this compound to minimize metabolic confounding.

Conformationally Constrained Fragment Library Design

When assembling a fragment library for NMR-based or X-ray crystallographic screening, 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine offers a defined conformational space with reduced entropic penalty upon binding compared to flexible 3-propoxy analogs [2]. The rigid cyclobutoxy linker increases the likelihood of obtaining high-resolution structural data for fragment growing.

Halogen-Free Scaffold for Clean Biological Profiling

For broad-panel selectivity screening or phenotypic assays where halogen-containing compounds may introduce non-specific reactivity, the 3-cyclobutoxy derivative is superior to 3-chloro (CAS 872292-64-3) and 3-bromo (CAS 2751616-13-2) analogs [1]. Its ether oxygen maintains hydrogen-bonding capacity while eliminating the risk of metal-catalyzed side reactions or nucleophilic displacement.

Strain-Release-Driven Late-Stage Diversification Platform

In medicinal chemistry programs requiring rapid SAR exploration around the 3-position, the inherent ring strain of the cyclobutyl group (~26.3 kcal/mol) [3] can be harnessed for selective ring-opening reactions to generate libraries of linear or medium-ring derivatives, a synthetic avenue not available with 3-cyclopentyloxy or 3-propoxy analogs.

Quote Request

Request a Quote for 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.